molecular formula C₁₈H₃₆O₃ B1142912 Ethyl 3-hydroxyhexadecanoate CAS No. 105918-27-2

Ethyl 3-hydroxyhexadecanoate

Cat. No.: B1142912
CAS No.: 105918-27-2
M. Wt: 300.48
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxyhexadecanoate can be synthesized through the esterification of 3-hydroxyhexadecanoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyhexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxyhexadecanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyhexadecanoate involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes involved in lipid metabolism, leading to changes in cellular lipid levels. Additionally, its antiviral properties may be attributed to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxyhexanoate: A shorter-chain analog with similar chemical properties.

    Ethyl 3-hydroxybutyrate: Another analog with a shorter carbon chain.

    Ethyl 3-hydroxydecanoate: A medium-chain analog with similar reactivity.

Uniqueness

Ethyl 3-hydroxyhexadecanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific lipid-like characteristics .

Properties

IUPAC Name

ethyl 3-hydroxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h17,19H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSBJVJXSJSRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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